molecular formula C16H11ClN2O2 B8558007 2-Chloro-5-(quinolin-2-ylamino)benzoic acid

2-Chloro-5-(quinolin-2-ylamino)benzoic acid

Cat. No.: B8558007
M. Wt: 298.72 g/mol
InChI Key: IJUHITHHMZHIDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-5-(quinolin-2-ylamino)benzoic acid is a compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their wide range of biological activities and applications in various fields such as medicine, chemistry, and industry . The compound features a quinoline moiety attached to a benzoic acid structure, with a chlorine atom at the 2-position and an amino group at the 5-position.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-(quinolin-2-ylamino)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Comparison with Similar Compounds

Properties

Molecular Formula

C16H11ClN2O2

Molecular Weight

298.72 g/mol

IUPAC Name

2-chloro-5-(quinolin-2-ylamino)benzoic acid

InChI

InChI=1S/C16H11ClN2O2/c17-13-7-6-11(9-12(13)16(20)21)18-15-8-5-10-3-1-2-4-14(10)19-15/h1-9H,(H,18,19)(H,20,21)

InChI Key

IJUHITHHMZHIDN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=N2)NC3=CC(=C(C=C3)Cl)C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 2-chloro-quinoline (0.50 g, 3.1 mmol) and 5-amino-2-chloro-benzoic acid (0.53 g, 3.1 mmol) in acetic acid (10 mL) was heated at 100° C. for 2 h. Acetic acid was removed and the residue triturated in ethyl acetate. The title compound was obtained as a white solid (0.55 g, 59%) after the filtration. MS (ES+): m/z 299 (M+H)+.
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
0.53 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

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